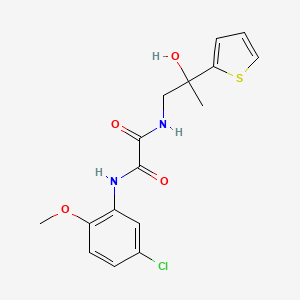

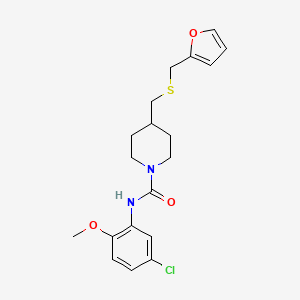

![molecular formula C16H21N3O B2573346 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 917216-46-7](/img/structure/B2573346.png)

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

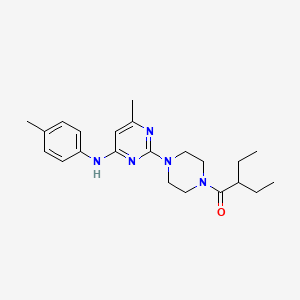

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a small organic molecule that has been studied for its potential biochemical and physiological effects. It is a member of the diazatricyclo family of compounds, which are characterized by a three-ring fused nitrogen-containing heterocycle. This molecule has been studied for its potential applications in scientific research, particularly in the fields of medicine, biochemistry, and pharmacology.

科学的研究の応用

Transition-State Mimic for cis-trans Interconversion

1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a related compound, has been synthesized to serve as a mimic for the transition-state in the enzyme-catalyzed cis-trans rotamer interconversion of amides, which is crucial in peptide and protein folding and function. Its structure, with a 90°-twisted amide, is of interest due to its stabilization in a high-energy conformation, influenced by its methyl group substitution pattern (Komarov et al., 2015).

Novel Triazenes Synthesis

The reaction of cyclic aminals like 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane with diazonium salts leads to new series of bis-triazenes. Such compounds are characterized using advanced techniques like HR-MS, NMR, and X-ray crystallography, demonstrating the potential for synthesizing diverse organic compounds (Rivera & González-Salas, 2010).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of various derivatives, like (-)-conduramine C1 and aminobromocyclitol, illustrating its utility in stereochemical manipulations and organic synthesis (Allemann & Vogel, 1994).

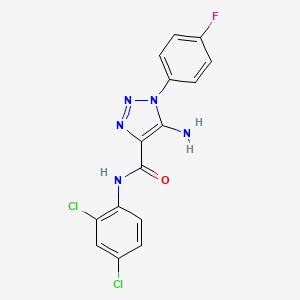

Antimicrobial Activity

Derivatives of 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino carrying the sulfonamide moiety have shown significant antimicrobial activity. Such compounds have been synthesized starting from related materials and evaluated against a variety of bacteria and fungi, demonstrating potential in drug development (Ghorab et al., 2017).

Synthesis and Stereochemistry

The synthesis of diazatricyclic ketone, a related compound, has been achieved through double Mannich condensation, leading to a mixture of isomeric amino alcohols. This illustrates the compound's role in exploring stereochemical properties and reactions in organic chemistry (Scheiber & Nemes, 1994).

特性

IUPAC Name |

2-(4-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13H,7-10,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUGNHOPHPAKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)

![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)